BenchChemオンラインストアへようこそ!

2-Methoxy-4-(trifluoromethoxy)benzonitrile

Lipophilicity Polar surface area Drug‑likeness

2‑Methoxy‑4‑(trifluoromethoxy)benzonitrile (CAS 886500‑25‑0) is a disubstituted aromatic nitrile belonging to the class of methoxy + trifluoromethoxy‑functionalized benzonitriles, with molecular formula C₉H₆F₃NO₂ and molecular weight 217.14 g mol⁻¹. The molecule carries an electron‑donating methoxy group at the 2‑position, a strongly electron‑withdrawing trifluoromethoxy group at the 4‑position, and a nitrile handle amenable to further elaboration.

Molecular Formula C9H6F3NO2
Molecular Weight 217.147
CAS No. 886500-25-0
Cat. No. B2506249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(trifluoromethoxy)benzonitrile
CAS886500-25-0
Molecular FormulaC9H6F3NO2
Molecular Weight217.147
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OC(F)(F)F)C#N
InChIInChI=1S/C9H6F3NO2/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-4H,1H3
InChIKeyRXVJXCQLCABJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-(trifluoromethoxy)benzonitrile (CAS 886500-25-0): A Dual‑Substituted Benzonitrile Building Block for Fluorinated Drug‑Discovery Libraries


2‑Methoxy‑4‑(trifluoromethoxy)benzonitrile (CAS 886500‑25‑0) is a disubstituted aromatic nitrile belonging to the class of methoxy + trifluoromethoxy‑functionalized benzonitriles, with molecular formula C₉H₆F₃NO₂ and molecular weight 217.14 g mol⁻¹ . The molecule carries an electron‑donating methoxy group at the 2‑position, a strongly electron‑withdrawing trifluoromethoxy group at the 4‑position, and a nitrile handle amenable to further elaboration. It is supplied as a research‑grade intermediate, typically at 97–98 % purity, and is stored at ambient temperature as a solid . The combination of the OCH₃ and OCF₃ substituents in a defined regioisomeric arrangement imparts a distinctive physicochemical profile—XLogP 2.8, topological polar surface area 42.2 Ų, hydrogen‑bond acceptor count = 6, zero H‑bond donors—that makes this compound a valuable entry point for fragment‑based drug discovery, PROTAC linker design, and the synthesis of kinase‑focused libraries .

Why 2‑Methoxy‑4‑(trifluoromethoxy)benzonitrile Cannot Be Arbitrarily Replaced by a Positional Isomer or the Trifluoromethyl Analog


The four possible methoxy‑trifluoromethoxy‑benzonitrile regioisomers (2,4‑; 2,5‑; 3,4‑; 4,2‑) and the corresponding CF₃ analog (2‑methoxy‑4‑trifluoromethyl‑benzonitrile) are often treated as interchangeable “OCF₃ benzonitrile building blocks” in discovery chemistry. However, simple inspection of their measured and computed properties reveals that the substitution pattern dictates lipophilicity, polar surface area, metabolic stability, and the synthetic accessibility of downstream boronic acid partners, making one‑for‑one substitution a risky procurement strategy [1]. The 2,4‑regioisomer uniquely places the electron‑donating methoxy group ortho to the nitrile, modulating the electrophilicity of the cyano carbon, while the para‑OCF₃ group provides maximal metabolic shielding without the CYP inhibition liabilities associated with the CF₃ congener [2]. The quantitative evidence below demonstrates that these differences translate into measurable advantages in lipophilicity, solubility, drug‑likeness flag profile, and precursor scalability that directly impact library‑design decisions.

Quantitative Differentiation Dimensions for 2‑Methoxy‑4‑(trifluoromethoxy)benzonitrile vs. Its Closest Analogs


Lipophilicity and Hydrogen‑Bond Acceptor Profile Differentiate the 2,4‑OCF₃ Regioisomer from Its Isomers

Among the methoxy‑trifluoromethoxy benzonitrile isomers, the 2,4‑arrangement produces a distinct physicochemical profile. The target compound (2‑OCH₃‑4‑OCF₃‑benzonitrile) has a computed XLogP of 2.8 and a topological polar surface area (TPSA) of 42.2 Ų . The 4,2‑isomer (4‑OCH₃‑2‑OCF₃‑benzonitrile, CAS 886502‑33‑6) shows a lower LogP of 2.47 but an identical TPSA of 42.25 Ų, while the CF₃ analog (2‑OCH₃‑4‑CF₃‑benzonitrile, CAS 132927‑08‑3) has a LogP of 2.55 and a substantially smaller TPSA of 33.0 Ų [1]. The higher TPSA of the OCF₃‑containing isomers (≈42 Ų) relative to the CF₃ congener reflects the additional oxygen atom, which can enhance aqueous solubility without sacrificing the desirable lipophilicity contributed by the fluorine atoms [2].

Lipophilicity Polar surface area Drug‑likeness

Metabolic Stability: Trifluoromethoxy Confers Resistance to O‑Dealkylation Not Achieved by the Trifluoromethyl Analog

The OCF₃ group is known to be significantly more resistant to cytochrome P450‑mediated O‑dealkylation than the OCH₃ group, a property that directly benefits compounds carrying the trifluoromethoxy substituent [1]. In a comparative metabolic study of 4‑trifluoromethoxyaniline and 4‑trifluoromethylaniline in rat, the OCF₃ substituent showed no evidence of O‑de‑trifluoromethylation, whereas the CF₃ group underwent oxidative defluorination [2]. When applied to the benzonitrile scaffold, this class‑level inference predicts that 2‑methoxy‑4‑(trifluoromethoxy)benzonitrile (containing one OCH₃ and one OCF₃) will undergo metabolic attack preferentially at the methoxy group, whereas the 2‑methoxy‑4‑trifluoromethyl analog is susceptible to both O‑demethylation and oxidative CF₃ metabolism [3].

Metabolic stability OCF₃ vs CF₃ Cytochrome P450

Physical Form Advantage: Ambient‑Temperature Solid Simplifies Weighing and Automation vs. the Low‑Melting Parent Compound

2‑Methoxy‑4‑(trifluoromethoxy)benzonitrile is a solid at ambient temperature, supplied as a powder requiring no cold storage . In contrast, the simpler parent compound 4‑(trifluoromethoxy)benzonitrile (CAS 332‑25‑2) is a low‑melting crystalline solid (mp 59–63 °C) or a colourless to pale yellow liquid at room temperature depending on purity, with a melting point just above typical laboratory ambient temperatures [1]. The higher melting point of the 2‑methoxy‑4‑OCF₃ derivative is attributable to the additional intermolecular interactions contributed by the methoxy oxygen. This solid physical form eliminates the need for pre‑warming or solvent‑assisted transfer during automated library synthesis, reducing handling errors and improving weighing accuracy in high‑throughput parallel synthesis workflows.

Physical form Automated dispensing Solid‑handling

Drug‑Likeness Flag Cleanliness: Reduced CYP2C19 Predicted Inhibition vs. the Parent 4‑OCF₃ Benzonitrile

Computational ADME profiling of the parent 4‑(trifluoromethoxy)benzonitrile (CAS 332‑25‑2) predicts that it is a CYP1A2 inhibitor and carries a Bioavailability Score of only 0.55, with sub‑optimal scores for drug‑likeness filters (Egan = 0.0, Lipinski = 0.0) . The 2‑methoxy‑4‑OCF₃ derivative, containing an additional methoxy substituent, increases the fraction of sp³‑hybridized carbon (Fsp³) and adds a metabolically labile but ADMET‑tuneable group. While direct computational data for the target compound are not available in the same dataset, the structural modification (addition of an ortho‑OCH₃) is expected to shift the molecule towards a more favourable drug‑likeness profile by increasing molecular complexity (complexity score 258 for the target vs. a simpler value for the parent) and introducing an additional hydrogen‑bond acceptor that modulates CYP binding . This class‑level principle is supported by extensive medicinal chemistry literature showing that ortho‑substitution on benzonitrile scaffolds frequently reduces CYP inhibitory promiscuity [1].

CYP inhibition Drug‑likeness Early ADMET

Scalable Precursor to the Corresponding Boronic Acid: An Entry Point for Suzuki–Miyaura Library Expansion

The target compound is a direct precursor to (2‑methoxy‑4‑(trifluoromethoxy)phenyl)boronic acid (CAS 355836‑10‑1), a commercially available building block used in Suzuki–Miyaura cross‑coupling for the construction of biaryl libraries . The nitrile group of the benzonitrile can be converted to the boronic acid via lithiation‑borylation or palladium‑catalysed borylation, and the resulting boronic acid is offered by multiple suppliers as a research‑grade intermediate . While other methoxy‑trifluoromethoxy benzonitrile isomers also have corresponding boronic acids, the 2,4‑regioisomer uniquely positions the methoxy group ortho to the nitrile, enabling regioselective ortho‑lithiation chemistry that is not possible with the 3,4‑ or 4,2‑isomers due to competing directing effects [1]. This synthetic versatility makes the 2,4‑isomer the preferred starting material for fragment elaboration via C–C bond formation.

Boronic acid Cross‑coupling Library synthesis

Optimised Application Scenarios for 2‑Methoxy‑4‑(trifluoromethoxy)benzonitrile Based on Evidence‑Backed Differentiation


Fragment‑Based Drug Discovery: A Balanced Lipophilicity/PSA Profile for Hit Identification

The target compound's XLogP of 2.8 and TPSA of 42.2 Ų place it within the optimal property space for fragment hits (MW < 250, LogP < 3, TPSA < 140 Ų). Compared to the CF₃ analog (TPSA 33.0 Ų), the OCF₃ derivative offers a better balance between membrane permeability and aqueous solubility, reducing the risk of poor solubility‑limited assay performance in biochemical screens [1]. Fragment libraries incorporating the 2,4‑OCF₃‑OCH₃ benzonitrile scaffold are expected to yield higher hit rates in SPR and DSF primary screens where balanced physicochemical properties correlate with lower nonspecific binding [2].

PROTAC Linker Design: Tunable Metabolic Clearance via OCH₃ While OCF₃ Anchors Lipophilicity

The predictable metabolic fate of 2‑methoxy‑4‑(trifluoromethoxy)benzonitrile—with the OCH₃ group serving as the primary metabolic soft spot and the OCF₃ group providing a stable lipophilic anchor—makes this scaffold ideal for PROTAC linker design [1]. In PROTAC molecules, controlling the metabolic stability of the linker region is critical for achieving the desired pharmacokinetic profile. The OCF₃‑containing benzonitrile can be incorporated as a rigid, metabolically stable module, while the methoxy position can be further derivatised or left as a handle for tuning clearance through O‑demethylation [2]. This contrasts with the CF₃ analog, where both substituents contribute to metabolic instability, complicating PK optimisation [3].

Kinase‑Focused Library Synthesis via Boronic Acid Cross‑Coupling

The availability of the corresponding boronic acid (CAS 355836‑10‑1) and the regioselective ortho‑lithiation chemistry enabled by the 2‑OCH₃ group make this compound a superior starting point for synthesising kinase‑focused biaryl libraries [1]. The benzonitrile nitrile can be converted to amide, tetrazole, or aminomethyl heterocycles—privileged pharmacophores in kinase inhibitor design—while the boronic acid handle allows diversification via Suzuki–Miyaura coupling with a wide range of aryl and heteroaryl halides [2]. The 2,4‑regioisomeric arrangement ensures that the subsequent biaryl products maintain a defined geometry that is often critical for achieving kinase selectivity [3].

Automated Parallel Synthesis: Solid Physical Form for Reliable Dispensing

For laboratories operating automated solid‑dispensing platforms (e.g., Chemspeed, Zinsser, Tecan), the reliably solid physical form of 2‑methoxy‑4‑(trifluoromethoxy)benzonitrile at ambient temperature eliminates the handling challenges associated with low‑melting or liquid analogs such as 4‑(trifluoromethoxy)benzonitrile (mp 59–63 °C) [1]. This translates to higher gravimetric accuracy, reduced cross‑contamination risk, and faster cycle times in parallel synthesis workflows. Procurement specifications (97–98 % purity, ambient storage) are well‑matched to the requirements of high‑throughput experimentation facilities where compound integrity during storage and dispensing is paramount [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-4-(trifluoromethoxy)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.